Bienvenue dans la boutique en ligne BenchChem!

Padnarsertib

PAK4 allosteric modulation NAMPT inhibition non-competitive inhibition

Select Padnarsertib for its first-in-class, dual-target profile that cannot be replicated by combining single PAK4 or NAMPT inhibitors. Unlike ATP-competitive agents, it allosterically modulates PAK4 without interfering with kinase activity, while simultaneously inhibiting NAMPT (IC50 <100 nM and ~120 nM, respectively). This orally bioavailable molecule ensures clean experimental designs, free from polypharmacy effects, and is validated in RCC, TNBC, and AML xenograft models with documented selectivity for malignant cells over normal hematopoietic and immune cells. Essential reference compound for benchmarking novel inhibitors.

Molecular Formula C35H29F3N4O3
Molecular Weight 610.6 g/mol
CAS No. 1643913-93-2
Cat. No. B608371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePadnarsertib
CAS1643913-93-2
SynonymsKPT-9274;  KPT9274;  KPT 9274;  PAK4-IN-1;  PAK4-IN 1;  PAK4-IN1.
Molecular FormulaC35H29F3N4O3
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F
InChIInChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+
InChIKeyMRFOPLWJZULAQD-SWGQDTFXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Padnarsertib (KPT-9274): A First-in-Class Dual PAK4/NAMPT Inhibitor for Oncology Research Procurement


Padnarsertib (CAS 1643913-93-2, also known as KPT-9274, ATG-019, PAK4-IN-1) is a synthetic organic small molecule classified as a dual inhibitor targeting both p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) . It functions as a non-competitive dual inhibitor and an allosteric modulator of PAK4, distinguishing it from ATP-competitive PAK4 inhibitors [1]. The compound is orally bioavailable and has advanced to Phase 1 clinical evaluation for acute myeloid leukemia, advanced solid malignancies, and non-Hodgkin's lymphoma [2]. As a potentially first-in-class dual NAMPT/PAK4 inhibitor, Padnarsertib represents a unique research tool for investigating convergent signaling pathways in cancer metabolism and proliferation [3].

Why Padnarsertib Cannot Be Substituted with Single-Target PAK4 or NAMPT Inhibitors


Padnarsertib occupies a unique pharmacological space that is not replicable by combining or substituting single-target PAK4 inhibitors (e.g., PF-3758309) or standalone NAMPT inhibitors (e.g., FK866). While PF-3758309, an ATP-competitive PAK4 inhibitor, demonstrates measurable NAMPT inhibition in cell-free assays, it reduces NAMPT activity to only 15.8% of control under identical conditions, whereas Padnarsertib achieves more robust dual engagement [1]. Furthermore, Padnarsertib acts as an allosteric modulator of PAK4 that does not interfere with the enzyme's kinase activity, in direct contrast to ATP-competitive PAK4 inhibitors such as PF-3758309 [2]. This mechanistic distinction translates to differential cellular and in vivo effects that cannot be reproduced by single-agent alternatives or simple combinations, making generic substitution scientifically invalid for studies requiring dual-pathway interrogation [3].

Padnarsertib Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Mechanistic Differentiation: Non-Competitive Allosteric Modulation vs. ATP-Competitive PAK4 Inhibition

Padnarsertib is an allosteric modulator of PAK4 that does not interfere with the enzyme's kinase activity, contrasting with ATP-competitive PAK4 inhibitors such as PF-3758309 [1]. This mechanistic distinction is critical because allosteric modulation enables pathway-specific intervention without direct competition at the ATP-binding pocket. Molecular docking simulations further demonstrate that Padnarsertib exhibits a stronger binding affinity to NAMPT (docking score: -7.5 kcal/mol) compared to PF-3758309 (docking score: -7.1 kcal/mol) [2].

PAK4 allosteric modulation NAMPT inhibition non-competitive inhibition kinase inhibitor selectivity

Dual NAMPT/PAK4 Inhibition Potency: Cell-Free Enzymatic IC50 Values vs. Single-Target Comparators

Padnarsertib demonstrates defined dual inhibitory activity with IC50 values of <100 nM for PAK4 and approximately 120 nM for NAMPT in cell-free enzymatic assays . In contrast, the classical single-target NAMPT inhibitor FK866 (APO866) exhibits a much more potent IC50 of 0.09 nM for NAMPT but possesses no PAK4 inhibitory activity [1]. PF-3758309, while a potent PAK4 inhibitor (Kd = 2.7 nM), shows limited NAMPT inhibition with residual activity of 15.8% of control in cell-free assays [2].

NAMPT inhibition PAK4 inhibition IC50 comparison dual inhibitor potency

Cellular Antiproliferative Activity in Triple-Negative Breast Cancer: MDA-MB-468 IC50 Comparison

In MDA-MB-468 triple-negative breast cancer cells, Padnarsertib demonstrates anti-tumor activity with an IC50 value of 0.12 μM [1]. This cellular potency can be contextualized against PF-3758309, which shows an IC50 of 0.61 μM against A549 lung adenocarcinoma cells with its strongest derivative compound 27e [2]. While the cell lines differ, the data indicate Padnarsertib achieves low-micromolar cellular activity in a clinically relevant TNBC model. In renal cell carcinoma, Padnarsertib shows an IC50 of 600 nM in Caki-1 cells, further demonstrating cell-line-dependent differential activity .

TNBC MDA-MB-468 cellular IC50 antiproliferative activity

In Vivo Tumor Growth Inhibition in RCC Xenograft: Dose-Dependent Efficacy with Minimal Toxicity

In a 786-O (VHL-mutant) human renal cell carcinoma xenograft model, Padnarsertib administered orally at 100 mg/kg and 200 mg/kg twice daily for 4 weeks resulted in clear attenuation of tumor growth at both doses with no obvious change in health or weight of the animals compared to the vehicle group, suggesting manageable tolerability [1]. Tumor volumes were significantly decreased compared to vehicle control (p<0.05) [2]. In TNBC xenograft models, Padnarsertib induced a maximum tumor growth inhibition of ~55% in MDA-MB-231 and ~70% in MDA-MB-468 models .

renal cell carcinoma xenograft model tumor growth inhibition in vivo efficacy

Therapeutic Window: Differential Cytotoxicity Between AML Cells and Normal Hematopoietic Cells

Padnarsertib demonstrates a significant therapeutic index in AML models, with minimal cytotoxicity toward normal hematopoietic or immune cells while effectively inducing apoptosis in AML cell lines independent of mutations and genomic abnormalities [1]. Treatment with Padnarsertib caused minimal decreases in B, T, and natural killer cell concentrations (P > .99, P = .97, and P > .99, respectively) in whole-blood viability assays [2]. Normal hematopoietic progenitors (Lin-/CD45+/CD34+) showed minimal decrease in colony formation after treatment [2]. The mechanism proceeds primarily through NAMPT-mediated NAD+ depletion, with genetic knockdown of PAK4 alone failing to induce cytotoxicity in AML cell lines [3].

AML therapeutic index selective cytotoxicity hematopoietic toxicity

NAMPT Inhibition Efficiency: Direct Comparison with PF-3758309 and FK866

In a direct head-to-head cell-free assay comparing multiple PAK4 inhibitors, Padnarsertib (KPT-9274) and PF-3758309 both demonstrated significant NAMPT inhibition, reducing NAMPT activity to 15.8-35.7% of control across tested PAK4 inhibitors, whereas group I PAK inhibitors (FRAX486, IPA-3) only reduced activity to 50.0-61.9% of control [1]. The positive control FK866, a classic NAMPT inhibitor, exhibited strong NAMPT inhibition as expected. Molecular docking further supports Padnarsertib's dual engagement: docking scores of -7.5 kcal/mol for PAK4 and -7.25 kcal/mol for NAMPT, compared to PF-3758309 scores of -7.1 kcal/mol and -7.2 kcal/mol respectively [2].

NAMPT inhibition NAD+ depletion cell-free assay comparative pharmacology

Padnarsertib: Validated Research Applications Based on Quantitative Evidence


Dual PAK4/NAMPT Pathway Interrogation in Cancer Metabolism Studies

Researchers investigating the convergence of PAK4-mediated signaling and NAMPT-dependent NAD+ metabolism should select Padnarsertib due to its unique dual-target profile with defined IC50 values of <100 nM (PAK4) and ~120 nM (NAMPT) . Unlike combining single-target inhibitors, Padnarsertib provides simultaneous pathway inhibition in a single molecule with favorable oral bioavailability, enabling clean experimental designs without confounding polypharmacy effects. The compound's allosteric modulation of PAK4, which does not interfere with kinase activity [1], further distinguishes it from ATP-competitive PAK4 inhibitors and makes it particularly suitable for studies requiring pathway-specific intervention.

Preclinical Efficacy Studies in Renal Cell Carcinoma and Triple-Negative Breast Cancer Models

Padnarsertib is validated for in vivo oncology studies in renal cell carcinoma and triple-negative breast cancer xenograft models. In 786-O RCC xenografts, oral dosing at 100-200 mg/kg BID achieved statistically significant tumor growth attenuation (p<0.05) with minimal toxicity and no weight loss compared to vehicle controls [2]. In TNBC models, Padnarsertib induced maximum tumor growth inhibition of ~55% in MDA-MB-231 and ~70% in MDA-MB-468 xenografts . These reproducible, dose-dependent effects with documented tolerability make Padnarsertib a preferred tool compound for preclinical proof-of-concept studies in these tumor types.

Acute Myeloid Leukemia Research Requiring Selective Cytotoxicity Against Leukemic Cells

Padnarsertib is particularly suited for AML research due to its documented therapeutic window between leukemic cells and normal hematopoietic/immune cells. The compound effectively induces apoptosis in AML cell lines through NAMPT-mediated NAD+ depletion while causing minimal cytotoxicity to normal B, T, and natural killer cells (p > 0.97-0.99 vs. control) [3]. Padnarsertib also reduces colony formation, increases blast differentiation, and diminishes leukemia-initiating cells from primary AML samples [3]. These validated selectivity metrics support its use in studies evaluating targeted AML therapies, combination regimens, or mechanisms of leukemic stem cell eradication.

Comparative Pharmacology Studies of PAK4/NAMPT Inhibitor Mechanisms

Padnarsertib is an essential reference compound for comparative studies evaluating the pharmacological distinctions between allosteric vs. ATP-competitive PAK4 inhibition and dual vs. single-target NAMPT inhibition. Direct head-to-head data show that Padnarsertib and PF-3758309 both inhibit NAMPT activity to 15.8-35.7% of control, while group I PAK inhibitors achieve only 50.0-61.9% inhibition [4]. Molecular docking further distinguishes Padnarsertib with binding scores of -7.5 kcal/mol (PAK4) and -7.25 kcal/mol (NAMPT), compared to PF-3758309 scores of -7.1 and -7.2 kcal/mol [4]. Researchers benchmarking novel PAK4 or NAMPT inhibitors benefit from Padnarsertib's well-characterized dual-target profile as a control or comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Padnarsertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.